1-Aminocyclopropanecarboxylic acid
Overview
Description
1-Aminocyclopropanecarboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . ACC is a partial agonist acting at the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . It serves as a bio-synthetic precursor for the plant hormone ethylene and plays a vital role in plant development .
Synthesis Analysis
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . A study reported the inactivation of gnmY in vivo and biochemical characterization of GnmY in vitro, assigning GnmY as the first bacterial free ACC synthase that catalyzes the synthesis of ACC from S-adenosyl methionine .Molecular Structure Analysis
ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is not chiral, unlike most α-amino acids .Chemical Reactions Analysis
ACC is the direct precursor of the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling .Physical And Chemical Properties Analysis
ACC is a white solid . It is a disubstituted cyclic α-amino acid . It is not chiral, unlike most α-amino acids .Scientific Research Applications
Stereoselective Synthesis of Derivatives : ACC derivatives can be synthesized from dehydroamino acid derivatives via sulfur ylide, with different ylides used to produce aminocyclopropanes with good yields and diastereoselection (Zhou et al., 2011).
Neuroprotective and Anticonvulsant Properties : ACC acts as a potent ligand for the glycine modulatory site on the N-methyl-D-aspartate receptor complex, showing promise in treating neuropathologies associated with excessive activation of these receptors (Skolnick et al., 1989).
Anxiolytic Properties : As a partial agonist at strychnine-insensitive glycine receptors, ACC exhibits anxiolytic properties in animal models, suggesting it could be a new class of anxiolytic agents (Trullás et al., 1989).
Antidepressant and Anxiolytic Actions in Animal Models : ACC and its methyl ester show antidepressant and anxiolytic effects, indicating potential as novel agents in these areas (Trullás et al., 1991).
Enzyme Inhibition and Precursor of Ethylene : ACC's biological activity, including enzyme inhibition and being a biosynthetic precursor of ethylene, has drawn significant attention. It acts as an enzyme inhibitor due to its cyclopropane amino acids (Groth et al., 1993).
Ethylene Biosynthesis in Plants : ACC plays a central role in ethylene biosynthesis in plants, impacting a wide range of vegetative and developmental processes. Its formation varies in response to environmental and developmental cues (Vanderstraeten & Van Der Straeten, 2017).
Role as an Ethylene-Independent Growth Regulator : Recent evidence suggests ACC's signaling role independent of ethylene biosynthesis, involved in plant development and pathogen virulence (Polko & Kieber, 2019).
Interspecies Pharmacokinetic Comparisons : The pharmacokinetics of ACC have been studied across various species, supporting its potential in clinical evaluation for neuroprotection and psychiatric illnesses (Cherkofsky, 1995).
Synthesis Methods and Conformational Profile : Various methods for ACC synthesis and its conformational characteristics have been explored, important for its use in designing peptide and protein surrogates (Yashin, 2018; Gómez-catalán et al., 2000)(https://consensus.app/papers/conformational-profile-1aminocyclopropanecarboxylic-gómezcatalán/dec283739a4f53aebdc36095180a27fe/?utm_source=chatgpt).
Safety And Hazards
ACC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJPWUMXBYXFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039577 | |
Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Aminocyclopropanecarboxylic acid | |
CAS RN |
22059-21-8 | |
Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22059-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminocyclopropanecarboxylic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02085 | |
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Record name | 22059-21-8 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98430 | |
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Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINOCYCLOPROPANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9EJ633GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 - 231 °C | |
Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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